molecular formula C15H21NO5S B2600601 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide CAS No. 1351631-88-3

3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide

Cat. No.: B2600601
CAS No.: 1351631-88-3
M. Wt: 327.4
InChI Key: BYMRMJMUBCIANT-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group and a hydroxyoxan-4-yl group attached to a propanamide backbone

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial properties. The sulfonamide group is a well-known pharmacophore in many antibacterial and antifungal agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide typically involves the following steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid under controlled conditions.

    Reaction with 4-hydroxyoxan-4-ylmethylamine: The benzenesulfonyl chloride is then reacted with 4-hydroxyoxan-4-ylmethylamine to form the intermediate sulfonamide.

    Amidation: The intermediate is then subjected to amidation with propanoic acid or its derivatives to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]butanamide
  • 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]butanamide
  • 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]pentanamide

Uniqueness

Compared to similar compounds, 3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide stands out due to its specific combination of functional groups. The presence of both the benzenesulfonyl and hydroxyoxan-4-yl groups provides unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c17-14(16-12-15(18)7-9-21-10-8-15)6-11-22(19,20)13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMRMJMUBCIANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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